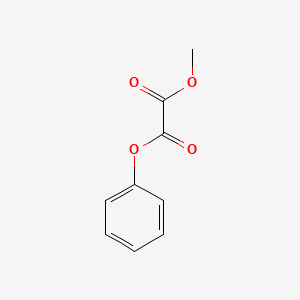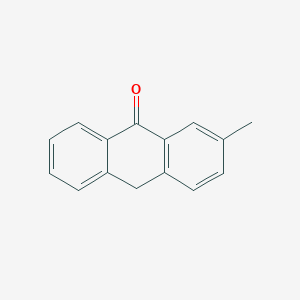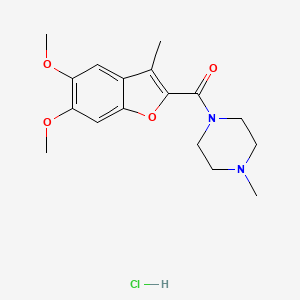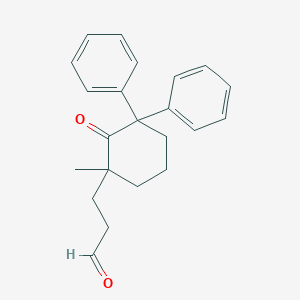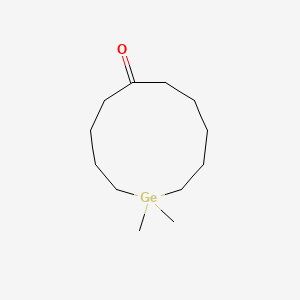![molecular formula C24H28N6O2S3 B14670500 1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine) CAS No. 40939-84-2](/img/structure/B14670500.png)
1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine) is a complex organic compound known for its unique chemical structure and properties. This compound features a sulfonyl group bridging two isothiocyanatobenzene moieties, each linked to a 4-methylpiperazine unit. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine) typically involves multiple steps, starting with the preparation of the isothiocyanatobenzene intermediates. These intermediates are then reacted with 4-methylpiperazine under controlled conditions to form the final compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions: 1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The isothiocyanate groups can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products:
科学研究应用
1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, including its role as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, coatings, and polymers with specific properties.
作用机制
The mechanism of action of 1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The isothiocyanate groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modulation of biological activity. This compound’s ability to form stable adducts makes it a valuable tool in studying and manipulating biochemical pathways.
相似化合物的比较
- 1,1’-[Sulfonylbis(2-chlorobenzene-4,1-diyl)]bis(4-methylpiperazine)
- 1,1’-[Sulfonylbis(2-aminobenzene-4,1-diyl)]bis(4-methylpiperazine)
- 1,1’-[Sulfonylbis(2-hydroxybenzene-4,1-diyl)]bis(4-methylpiperazine)
Comparison: Compared to these similar compounds, 1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine) is unique due to its isothiocyanate groups, which confer distinct reactivity and biological activity. The presence of these groups allows for specific interactions with biological targets, making it a valuable compound in research and therapeutic applications.
属性
CAS 编号 |
40939-84-2 |
|---|---|
分子式 |
C24H28N6O2S3 |
分子量 |
528.7 g/mol |
IUPAC 名称 |
1-[2-isothiocyanato-4-[3-isothiocyanato-4-(4-methylpiperazin-1-yl)phenyl]sulfonylphenyl]-4-methylpiperazine |
InChI |
InChI=1S/C24H28N6O2S3/c1-27-7-11-29(12-8-27)23-5-3-19(15-21(23)25-17-33)35(31,32)20-4-6-24(22(16-20)26-18-34)30-13-9-28(2)10-14-30/h3-6,15-16H,7-14H2,1-2H3 |
InChI 键 |
QLFXBKLIKIPDPU-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)N4CCN(CC4)C)N=C=S)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]-](/img/structure/B14670433.png)
![Spiro[4.4]nonan-1-one, 6-methylene-, (R)-](/img/structure/B14670447.png)
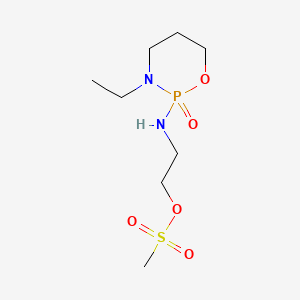
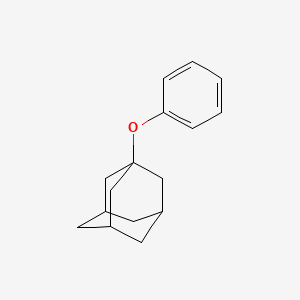
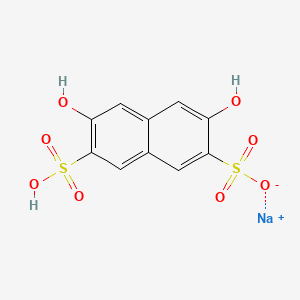
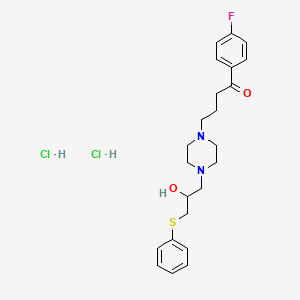
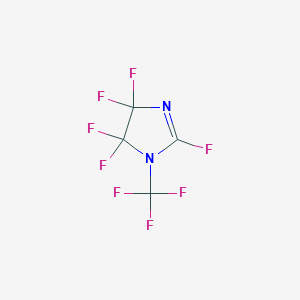
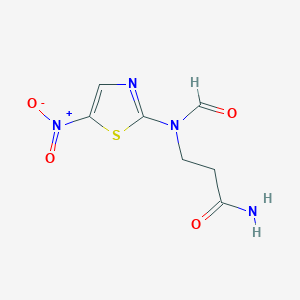
![5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14670476.png)
